molecular formula C16H24N2O2 B14675127 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine CAS No. 33213-82-0

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine

Cat. No.: B14675127
CAS No.: 33213-82-0
M. Wt: 276.37 g/mol
InChI Key: IZFSWUPKYHBZTF-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often incorporate advanced purification techniques, such as crystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidine ring and dimethyl substitution.

    Hydramethylnon: Another compound with a pyrimidine ring, used as an insecticide.

Uniqueness

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

33213-82-0

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-[ethoxy-(4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine

InChI

InChI=1S/C16H24N2O2/c1-5-20-14(12-6-8-13(19-4)9-7-12)15-17-10-16(2,3)11-18-15/h6-9,14H,5,10-11H2,1-4H3,(H,17,18)

InChI Key

IZFSWUPKYHBZTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)OC)C2=NCC(CN2)(C)C

Origin of Product

United States

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